molecular formula C23H35NO B14369161 N,N-Dicyclohexyl-5-phenylpentanamide CAS No. 91424-82-7

N,N-Dicyclohexyl-5-phenylpentanamide

Katalognummer: B14369161
CAS-Nummer: 91424-82-7
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: ZXAJQTQRDRNMLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dicyclohexyl-5-phenylpentanamide: is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to a pentanamide backbone, with two cyclohexyl groups bonded to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dicyclohexylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dicyclohexyl-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 5-phenylpentanoic acid or other oxidized derivatives.

    Reduction: Formation of N,N-dicyclohexyl-5-phenylpentanamine.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dicyclohexyl-5-phenylpentanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N-Dicyclohexyl-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s lipophilic nature allows it to interact with cell membranes and influence cellular

Eigenschaften

CAS-Nummer

91424-82-7

Molekularformel

C23H35NO

Molekulargewicht

341.5 g/mol

IUPAC-Name

N,N-dicyclohexyl-5-phenylpentanamide

InChI

InChI=1S/C23H35NO/c25-23(19-11-10-14-20-12-4-1-5-13-20)24(21-15-6-2-7-16-21)22-17-8-3-9-18-22/h1,4-5,12-13,21-22H,2-3,6-11,14-19H2

InChI-Schlüssel

ZXAJQTQRDRNMLJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.